molecular formula C9H8ClNS B591190 5-Chloro-2,4-dimethyl-1,3-benzothiazole CAS No. 113571-08-7

5-Chloro-2,4-dimethyl-1,3-benzothiazole

Cat. No.: B591190
CAS No.: 113571-08-7
M. Wt: 197.68
InChI Key: BJVQVGMXNPQBMK-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethyl-1,3-benzothiazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, belonging to a class of compounds renowned for their diverse pharmacological profiles. Benzothiazole derivatives, as a whole, have demonstrated substantial potential in anticancer research, with certain analogues exhibiting potent and selective activity against a range of human cancer cell lines, including breast, lung, and colon cancers . The structural motif of the benzothiazole core is frequently investigated for its ability to interact with critical biological targets, such as receptor tyrosine kinases and key components of the PI3K/Akt/mTOR signaling pathway, which are pivotal for cell proliferation and survival . Beyond oncology, this class of compounds is actively explored for its anti-inflammatory properties, with some derivatives shown to significantly reduce the levels of pro-inflammatory cytokines like IL-6 and TNF-α, addressing the crucial link between chronic inflammation and disease progression . Additionally, benzothiazole-based molecules are prominent in the search for new anti-tubercular agents to combat multidrug-resistant strains of Mycobacterium tuberculosis , and also show promise in antimicrobial , antiviral , and neuroprotective research . The specific substitution pattern on the benzothiazole nucleus, particularly at the 2- and 6- positions, is a key determinant of its biological activity and selectivity . As such, this compound serves as a versatile and privileged intermediate for researchers aiming to develop novel therapeutic agents across multiple disease domains.

Properties

IUPAC Name

5-chloro-2,4-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-7(10)3-4-8-9(5)11-6(2)12-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVQVGMXNPQBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Chemistry Investigations of 5 Chloro 2,4 Dimethyl 1,3 Benzothiazole Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of 5-Chloro-2,4-dimethyl-1,3-benzothiazole. These calculations provide a detailed picture of the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. For instance, studies on similar structures, like 5-Chloro-2-phenyl-1,3-benzothiazole, have determined precise crystal structures, showing a nearly planar benzothiazole (B30560) ring system. nih.govresearchgate.net

By solving the Schrödinger equation for the molecule, DFT methods can map the electron density distribution, which is crucial for understanding chemical reactivity. Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (negative potential, typically near heteroatoms like nitrogen and sulfur) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical and Electronic Parameters for this compound (Illustrative) Note: These values are illustrative and represent typical data obtained from DFT calculations for similar benzothiazole derivatives.

ParameterPredicted ValueSignificance
Bond Lengths (Å)
C-S~1.76Reflects the nature of the thiazole (B1198619) ring.
C-N~1.30Indicates partial double bond character.
C-Cl~1.74Standard carbon-chlorine bond length.
**Bond Angles (°) **
C-S-C~88-90Defines the geometry of the thiazole ring.
C-N-C~110-112Defines the geometry of the thiazole ring.
Electronic Properties
HOMO Energy~ -6.5 eVIndicates electron-donating ability.
LUMO Energy~ -1.8 eVIndicates electron-accepting ability.
HOMO-LUMO Gap~ 4.7 eVRelates to chemical stability and reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.govbiointerfaceresearch.com These methods are fundamental in modern drug discovery, allowing for the virtual screening of compounds and providing insights into their potential mechanism of action. wjarr.com Benzothiazole derivatives have been studied as inhibitors of various targets, including kinases, DNA gyrase, and enzymes involved in inflammation. nih.govnih.govnih.gov

The process begins with molecular docking, which fits the ligand into the active site of a target protein, much like a key fitting into a lock. wjarr.com This generates multiple possible binding poses, which are then scored based on their predicted binding affinity. The best-scoring poses provide a static snapshot of the most likely interaction mode.

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. biointerfaceresearch.com These simulations model the movements of atoms and molecules, providing a more realistic view of the interactions and the stability of the complex in a simulated physiological environment. nih.gov

Molecular docking studies on various benzothiazole derivatives have revealed key interaction patterns with their respective biological targets. biointerfaceresearch.comnih.gov These interactions are crucial for the ligand's inhibitory activity. The primary types of interactions observed include:

Hydrogen Bonds: These are critical for anchoring the ligand within the active site. The nitrogen atom of the benzothiazole ring often acts as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The fused benzene (B151609) ring and methyl groups of this compound would be expected to form significant hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket.

Pi-Pi Stacking: The aromatic benzothiazole core can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atom at the 5-position can potentially form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.

Analysis of docked benzothiazoles against targets like the p56lck kinase and DNA gyrase has shown that the specific substitution pattern on the benzothiazole scaffold dictates the binding mode and potency. biointerfaceresearch.comnih.gov

Table 2: Common Interactions of Benzothiazole Scaffolds with Biological Targets (Based on Published Studies)

Target ProteinKey Interacting Residues (Example)Type of InteractionReference
p56lck KinaseConserved residues in the ATP binding siteHydrogen bonds, Hydrophobic interactions biointerfaceresearch.com
DNA Gyrase (E. coli)Residues in the ATPase domainHydrogen bonds, Water-mediated contacts nih.gov
PI3K/Akt/mTOR pathway proteinsVaries by kinaseHydrogen bonds, Hydrophobic interactions nih.gov
Cyclooxygenase-2 (COX-2)Ser, Tyr, Arg residues in the active siteHydrogen bonds, van der Waals forces nih.gov

While docking provides a static picture, MD simulations offer insights into the dynamic nature of the ligand and its complex with the target protein. nih.gov For a molecule like this compound, simulations can explore its conformational flexibility upon binding.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active at a specific target. thaiscience.info A pharmacophore model for a series of benzothiazole derivatives would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. thaiscience.inforesearchgate.net

By aligning a set of active benzothiazole compounds, common features can be identified. For example, a successful pharmacophore model developed for benzothiazole-based p56lck inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, two aromatic rings, and one hydrophobic site as critical for activity. thaiscience.info

Such a model serves several purposes:

It can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. thaiscience.info

It provides crucial design principles for optimizing lead compounds. For this compound, a pharmacophore model could suggest positions on the molecule where modifications could enhance binding affinity and selectivity. The benzothiazole nucleus itself is often considered a "privileged scaffold" in drug discovery due to its favorable properties and ability to interact with a wide range of biological targets. nih.govcrimsonpublishers.com

Table 3: Common Pharmacophoric Features for Benzothiazole-Based Inhibitors

Pharmacophoric FeatureDescriptionPotential Role in this compound
Aromatic Ring (R)Aromatic system, often involved in pi-pi stacking.The fused benzene ring of the benzothiazole core.
Hydrogen Bond Acceptor (A)An atom capable of accepting a hydrogen bond.The nitrogen atom of the thiazole ring.
Hydrophobic Site (H)A nonpolar region of the molecule.The methyl groups and the chloro-substituted benzene ring.
Hydrogen Bond Donor (D)An atom capable of donating a hydrogen bond.Not present in the core structure, but could be added via substitution.

Energetic and Thermodynamic Aspects of Benzothiazole Systems

Computational chemistry also allows for the investigation of the energetic and thermodynamic properties of benzothiazole systems. The standard molar enthalpy of formation (ΔfH°m) in the gas phase is a fundamental thermodynamic quantity that describes the energy of the molecule relative to its constituent elements in their standard states. This value can be calculated with high accuracy using computational methods like the G3(MP2)//B3LYP composite method. researchgate.net

These calculations are often benchmarked against experimental data where available. For example, experimental techniques like vacuum drop microcalorimetry have been used to determine the enthalpies of sublimation for related compounds like 5-chloro-2-methylbenzoxazole. researchgate.net The enthalpy of sublimation is the energy required for a substance to transition from a solid to a gas and is crucial for relating experimentally determined solid-phase enthalpies of formation to the gas-phase values used in theoretical models.

For this compound, theoretical calculations could predict its enthalpy of formation, heat capacity, and entropy. These thermodynamic parameters are vital for understanding the molecule's intrinsic stability and for modeling its behavior in different chemical environments and at various temperatures.

Table 4: Illustrative Thermodynamic Parameters for Benzothiazole Systems Note: These are examples of parameters that can be determined through computational and experimental methods.

Thermodynamic ParameterDescriptionMethod of Determination
Gas-Phase Enthalpy of Formation (ΔfH°m(g))Energy change when one mole of the compound is formed from its elements in their standard states.High-accuracy computational methods (e.g., G3/G4).
Enthalpy of Sublimation (ΔsubH°m)Energy required to change one mole of the substance from solid to gas.Experimental (e.g., vacuum microcalorimetry) or computational estimation.
Enthalpy of Fusion (ΔfusH°m)Energy required to change one mole of the substance from solid to liquid.Experimental (e.g., Differential Scanning Calorimetry).
Heat Capacity (Cp)The amount of heat required to raise the temperature of the substance by one degree.Computational frequency analysis; Experimental calorimetry.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Chloro 2,4 Dimethyl 1,3 Benzothiazole Derivatives in Research Context

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. benthamscience.com Researchers have extensively explored how different functional groups influence the efficacy and selectivity of these compounds.

Role of Chloro Substitution at Position 5

The introduction of a chloro group, an electronegative halogen, at position 5 of the benzothiazole ring is a recurring theme in the design of potent bioactive molecules. This substitution has been demonstrated to significantly enhance a variety of biological activities.

Antibacterial Activity: Structure-activity relationship (SAR) studies have shown that the presence of a chloro group at the 5th position of the benzothiazole ring can increase antibacterial efficacy. nih.gov For instance, one derivative featuring this substitution depicted antibacterial activity comparable to the standard drug streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumonia. nih.gov In a separate study, a benzothiazole-thiophene derivative with a chloro group at the 5th position was found to be the most active compound, showing equipotent inhibition to ciprofloxacin (B1669076) against S. aureus. nih.gov

Anti-inflammatory Activity: Research into the anti-inflammatory potential of 2-amino benzothiazoles identified 5-chloro-1,3-benzothiazole-2-amine as one of the most active compounds in its series when compared to the standard drug diclofenac (B195802) sodium. sphinxsai.com

Anticancer Activity: While direct studies on 5-chloro derivatives are specific, the broader importance of chlorine substitution is well-documented in anticancer research. For example, a dichlorophenyl-containing chlorobenzothiazole demonstrated potent anticancer activity against nine different cancer cell lines, with particularly high efficacy against a non-small cell lung cancer line (HOP-92). nih.gov Another study found that the anticancer activity of certain benzothiazole derivatives was attributable to the presence of chloro and methoxy (B1213986) groups. nih.gov

Table 1: Influence of Chloro Substitution on Biological Activity

Compound TypePosition of Chloro GroupObserved Biological ActivityReference
Antipyrine-benzothiazole azo dyePosition 5Increased antibacterial activity nih.gov
Benzothiazole-thiophene derivativePosition 5Enhanced antibacterial activity against S. aureus nih.gov
2-Amino benzothiazolePosition 5High anti-inflammatory activity sphinxsai.com
Dichlorophenyl benzothiazoleBenzothiazole ring and phenyl ringPotent anticancer activity nih.gov

Impact of Methyl Groups and Other Alkyl Substituents

Methyl and other alkyl groups are fundamental substituents used to modulate the lipophilicity, steric profile, and metabolic stability of benzothiazole derivatives.

Modulation of Antibacterial Activity: A SAR study demonstrated that the substitution of a methyl group at the 7th position of the benzothiazole ring enhanced antibacterial action against S. aureus, Bacillus subtilis, and E. coli. nih.gov

Influence on Enzyme Inhibition: In the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), the placement of methyl groups on an attached phenyl ring yielded several potent dual inhibitors with low nanomolar inhibition potencies. nih.gov

Metabolic Steering: The nature of substituents can dictate the metabolic fate of a drug, which in turn affects its activity and duration of action. In studies of 2-(4-aminophenyl)benzothiazoles, the 3'-methyl analogue underwent rapid N-acetylation, a metabolic transformation that drastically reduced its in vitro anticancer activity. acs.org In contrast, the 3'-chloro analogue was less susceptible to acetylation and was primarily oxidized, retaining its selective antitumor properties. acs.org This highlights how a methyl group can direct metabolism towards a different pathway compared to a chloro group.

Table 2: Effect of Methyl Substitution on Biological Profile

Compound TypePosition of Methyl GroupObserved EffectReference
Benzothiazole derivativePosition 7Enhanced antibacterial action nih.gov
Benzothiazole-phenyl analogOrtho position of phenyl ringYielded potent dual sEH/FAAH inhibitors nih.gov
2-(4-aminophenyl)benzothiazole3' position of phenyl ringPromoted rapid N-acetylation, altering the activity profile acs.org

Identification of Key Structural Motifs for Targeted Biological Modulation

SAR studies aim not only to understand the effect of individual substituents but also to identify larger structural motifs that are essential for a desired biological effect. For benzothiazole derivatives, research has pinpointed several key arrangements that confer potent and often specific activities.

It is widely recognized that substitutions at the C-2 and C-6 positions of the benzothiazole core are frequently responsible for a wide range of biological activities. benthamscience.com Beyond this general principle, more complex motifs have been identified for specific targets:

Dual-Target Enzyme Inhibition: For the simultaneous inhibition of sEH and FAAH, a key structural motif was identified as a benzothiazole-phenyl moiety connected to an amide-piperidine group through a sulfonamide linker. nih.gov This specific arrangement was deemed essential for achieving potent dual inhibition. nih.gov

Anticancer Activity: Several motifs have been linked to potent anticancer effects. A 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position was found to remarkably enhance antitumor potential. nih.gov In another example, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine was found to significantly inhibit cancer cell proliferation and migration by dually inhibiting the AKT and ERK signaling pathways, key regulators of tumor cell survival. nih.gov

Broad-Spectrum Targeting: The benzothiazole scaffold is a versatile platform for interacting with a multitude of biological targets involved in tumorigenesis. These include receptor tyrosine kinases (e.g., C-Met, EGFR), components of the PI3K/Akt/mTOR pathway, and enzymes involved in inflammation and cell cycle control, such as cyclooxygenase-2 and cyclin-dependent kinases. nih.govnih.gov

Table 3: Key Structural Motifs and Associated Biological Targets

Structural MotifAssociated Biological Target/ActivityReference
Benzothiazole-phenyl-sulfonamide-piperidineDual inhibition of sEH and FAAH enzymes nih.gov
2-(4-hydroxy-methoxy benzylidene)-hydrazino at C-2Enhanced antitumor potential nih.gov
6-Chloro-N-(4-nitrobenzyl)amino at C-2Dual inhibition of AKT and ERK signaling pathways nih.gov
Substitutions at C-2 and C-6General motif for diverse biological activities benthamscience.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

To move beyond qualitative observations and develop predictive models, researchers employ Quantitative Structure-Activity Relationship (QSAR) methodologies. QSAR seeks to create a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chalcogen.roresearchgate.net

For benzothiazole derivatives, various QSAR approaches have been utilized:

Descriptor-Based Models: These models use calculated physicochemical parameters (descriptors) to predict activity. Significant correlations have been found between the antibacterial activity of benzimidazole (B57391) derivatives (structurally related to benzothiazoles) and descriptors related to quantum chemical, topological, and chemical properties. chalcogen.ro These models are typically built using multiple regression analysis and are validated to ensure their predictive power. chalcogen.ro

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated understanding of SAR. nih.gov These techniques were applied to a set of benzothiazole inhibitors of Candida albicans N-myristoyltransferase. nih.gov The resulting models not only showed high predictive ability but also generated 3D contour maps. nih.gov These maps visualize regions around the molecule where steric bulk, positive electrostatic potential, or negative electrostatic potential would be favorable or unfavorable for activity, thereby guiding the rational design of new, more potent derivatives. nih.gov

Elucidating Substituent Effects: QSAR models have been specifically used to clarify the influence of substituents on benzazole activity. For a series of halogen-substituted benzazoles, QSAR models demonstrated that antiproliferative activity was dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of the substituents at position 6. mdpi.com

These computational methodologies are invaluable tools in modern drug discovery, allowing for the prioritization of synthetic targets and the optimization of lead compounds based on predictive, data-driven models.

Mechanistic Research on Biological Interactions and Molecular Targets of 5 Chloro 2,4 Dimethyl 1,3 Benzothiazole Derivatives

Elucidation of Enzyme Inhibition Mechanisms

Derivatives of the benzothiazole (B30560) class, including those with a chloro-substitution, have been extensively studied for their ability to inhibit various enzymes implicated in a range of diseases.

AMPK (AMP-activated protein kinase): Certain benzothiazole derivatives have been identified as AMPK-activating agents. Activation of AMPK is a key mechanism for enhancing glucose uptake in skeletal muscle cells and augmenting glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. This makes AMPK a prime target for the development of new antidiabetic drugs.

Alpha-glucosidase: A number of 5-chloro-2-aryl benzothiazole derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, these compounds can delay glucose absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. For instance, some synthesized 5-chloro-2-aryl benzothiazole derivatives exhibited IC50 values significantly lower than the standard drug, acarbose. Kinetic studies have revealed that these derivatives can act as either competitive or non-competitive inhibitors of the enzyme.

Interactive Data Table: α-Glucosidase Inhibition by Benzothiazole Derivatives

Compound TypeIC50 (µM)Inhibition TypeReference
Thiazolidinone-based benzothiazole2.10 - 39.40Not specified nih.gov
5-chloro-2-aryl benzothiazole22.1 - 136.2Competitive/Non-competitive nih.gov
Standard (Acarbose)~840Not applicable nih.gov

AChE (Acetylcholinesterase): The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Novel benzothiazole derivatives have been designed and synthesized as potent AChE inhibitors. Some of these compounds have shown dual inhibitory activity against both AChE and monoamine oxidase B (MAO-B), another enzyme implicated in the neurodegenerative process. For example, certain synthesized benzothiazole derivatives displayed significant inhibitory activity against AChE, with some compounds showing comparable potency to the standard drug donepezil. researchgate.net Furthermore, some benzothiazole-based compounds have been developed as multitarget-directed ligands, inhibiting AChE, butyrylcholinesterase (BuChE), and MAO-B, presenting a promising approach for the treatment of Alzheimer's disease. nih.govnih.gov

Receptor Binding Dynamics and Signaling Pathway Modulation

The biological effects of 5-chloro-2,4-dimethyl-1,3-benzothiazole derivatives are often mediated through their interaction with specific cellular receptors and subsequent modulation of signaling pathways.

Research has shown that benzothiazole derivatives can act as potent inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. nih.gov The STAT3 pathway is a critical mediator of oncogenic signaling, and its inhibition can suppress the expression of genes involved in cell proliferation and survival, such as c-MYC and MCL-1. nih.gov This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov

Furthermore, benzothiazole derivatives have been investigated as ligands for the histamine H3 receptor (H3R) , a target for the treatment of neurological disorders. nih.gov Some derivatives have shown high affinity for H3R, and their multitargeting potential has been explored by evaluating their effects on other relevant enzymes like AChE and MAO-B. nih.gov

The PI3K/Akt/mTOR pathway , another crucial signaling cascade in cancer, has also been identified as a target for benzothiazole derivatives. nih.gov Additionally, some fluorinated benzothiazoles have been shown to bind to the aryl hydrocarbon receptor (AhR) , leading to its nuclear translocation and subsequent biological effects.

Interactions with Nucleic Acids and Proteins

The therapeutic potential of this compound derivatives also stems from their direct interactions with essential biomolecules like nucleic acids and proteins.

Certain fluorinated benzothiazole derivatives, upon metabolic activation by enzymes like CYP1A1, can generate electrophilic intermediates that covalently bind to DNA . This interaction can induce lethal damage in cancer cells, highlighting a distinct mechanism of antitumor activity.

In terms of protein interactions, benzothiazole derivatives have been shown to target a variety of proteins. For instance, some derivatives act as inhibitors of uridine diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) , an enzyme essential for bacterial cell wall synthesis. nih.gov Molecular docking studies have indicated that the presence of a chloro group on the benzothiazole ring can enhance the binding affinity to the target site of the MurB enzyme. nih.gov Other protein targets for benzothiazole derivatives include dihydrofolate reductase , peptide deformylase , and dihydropteroate synthase (DHPS) , all of which are crucial for microbial survival. nih.govnih.gov Furthermore, 3-chloro-5-substituted-1,2,4-thiadiazoles have been identified as selective and efficient modifiers of protein thiols, demonstrating their reactivity towards specific amino acid residues within proteins. nih.govresearchgate.net

Cellular and Subcellular Effects

The molecular interactions of this compound derivatives translate into a range of effects at the cellular and subcellular levels.

Glucose Uptake: As a consequence of AMPK activation, certain benzothiazole derivatives have been shown to significantly increase the rate of glucose uptake in L6 myotubes. nih.gov This is accompanied by an elevation in the abundance of the glucose transporter GLUT4 in the plasma membrane of these muscle cells. nih.gov

Cell Cycle Modulation and Apoptosis Induction: A significant body of research has focused on the anticancer properties of benzothiazole derivatives, which are often mediated by their effects on the cell cycle and apoptosis. For example, a novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. semanticscholar.org This was associated with an increase in the generation of reactive oxygen species (ROS) and a loss of mitochondrial transmembrane potential. semanticscholar.org Furthermore, studies have shown that some benzothiazole derivatives can induce cell cycle arrest at the G2/M phase in cancer cells. nih.gov For instance, a dichlorophenyl-chlorobenzothiazole derivative demonstrated potent anticancer activity by inducing cell cycle arrest at the subG1 phase. nih.gov

Preclinical Biological Evaluation in Model Systems

The diverse biological activities of this compound derivatives have been validated in various preclinical models.

Antimicrobial Models: Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity. For example, some derivatives have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.comjchr.org The presence of a chloro group at the 5-position of the benzothiazole ring has been shown to enhance antibacterial activity in some cases. nih.gov The mechanisms of antimicrobial action are varied and include the inhibition of essential bacterial enzymes like MurB and DHPS. nih.govnih.gov

Anti-inflammatory Models: The anti-inflammatory potential of benzothiazole derivatives has been evaluated in models such as carrageenan-induced paw edema in rats. sphinxsai.com Some 2-amino benzothiazole derivatives with chloro and methoxy (B1213986) substitutions have shown significant anti-inflammatory activity, comparable to the standard drug diclofenac (B195802). sphinxsai.com Mechanistically, some derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov

Antidiabetic Models: In vivo studies using streptozotocin-induced diabetic rat models have confirmed the hypoglycemic activity of novel benzothiazole derivatives. researchgate.net Oral administration of these compounds led to a significant reduction in blood glucose levels. researchgate.net The antidiabetic effects are attributed to mechanisms such as AMPK activation and α-glucosidase inhibition, as detailed in previous sections.

Interactive Data Table: Preclinical Activity of Benzothiazole Derivatives

ActivityModel SystemKey FindingsReference
AntimicrobialBacterial cultures (S. aureus, E. coli)Potent activity with MIC values in the µg/mL range. mdpi.comjchr.org
Anti-inflammatoryCarrageenan-induced rat paw edemaSignificant reduction in paw edema. sphinxsai.com
AntidiabeticStreptozotocin-induced diabetic ratsSignificant reduction in blood glucose levels. researchgate.net

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation and Mechanistic Insights

X-ray Single Crystal Diffraction for Solid-State Structure and Intermolecular Interactions

X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. While specific crystallographic data for 5-Chloro-2,4-dimethyl-1,3-benzothiazole is not publicly available, analysis of closely related structures, such as 5-Chloro-2-phenyl-1,3-benzothiazole, provides significant insight into the expected molecular geometry and packing.

Table 1: Crystallographic Data for an Analogous Benzothiazole (B30560) Derivative

Parameter 5-Chloro-2-phenyl-1,3-benzothiazole nih.gov
Chemical Formula C₁₃H₈ClNS
Molecular Weight 245.71
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.4057 (9)
b (Å) 5.9100 (7)
c (Å) 25.165 (3)
β (°) 93.402 (3)

High-Resolution NMR Spectroscopy for Solution-State Conformation and Interaction Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the two methyl groups and the aromatic protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including the two methyl carbons, the carbons of the aromatic ring, and the carbons within the thiazole (B1198619) moiety. The chemical shifts are sensitive to the electronic effects of the substituents (the chloro and methyl groups), and this data is invaluable for confirming the compound's constitution. While specific experimental spectra for this compound are not available, data from related benzazole compounds can be used to predict approximate chemical shifts. mdpi.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.0 110 - 140
C2-CH₃ ~2.8 ~18
C4-CH₃ ~2.4 ~15
Aromatic C-Cl N/A 125 - 135
Aromatic C-S N/A 150 - 155
Aromatic C-N N/A 130 - 135

Note: These are estimated values based on general knowledge of similar structures and are not from experimental data.

Mass Spectrometry for Metabolite Profiling and Complex Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. For this compound, the exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition.

Furthermore, fragmentation patterns observed in MS/MS experiments provide valuable structural information. In the case of the related compound 5-Chloro-2-methylbenzothiazole (C₈H₆ClNS), the molecular ion peak is observed at m/z 183. nih.govnist.gov The isotopic pattern, with a significant peak at m/z 185, is characteristic of the presence of a single chlorine atom. For this compound, the molecular weight would be higher due to the additional methyl group (C₉H₈ClNS, Mol. Wt. 197.69 g/mol ). The fragmentation would likely involve the loss of methyl radicals and other characteristic cleavages of the benzothiazole ring.

Table 3: Mass Spectrometry Data for 5-Chloro-2-methylbenzothiazole

Parameter Value
Molecular Formula C₈H₆ClNS
Molecular Weight 183.66 g/mol
m/z Top Peak 183
m/z 2nd Highest 148

Source: PubChem CID 13873 nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Context

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the heterocyclic ring system, and the C-Cl stretching mode.

The NIST Chemistry WebBook provides a gas-phase IR spectrum for the related 5-Chloro-2-methylbenzothiazole, which can serve as a reference. nist.gov The analysis of these spectra, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to the observed spectral bands, confirming the presence of key structural motifs. researchgate.netnih.gov

Table 4: Characteristic IR Absorption Frequencies for Benzothiazole Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (Methyl) 2850 - 3000
C=N Stretch 1600 - 1650
Aromatic C=C Stretch 1450 - 1600

UV-Visible and Fluorescence Spectroscopy for Photophysical Properties and Sensing Applications

UV-Visible and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of molecules. Benzothiazole derivatives are known to absorb UV light and many exhibit fluorescence. researchgate.net The absorption and emission wavelengths are highly dependent on the electronic nature of the substituents attached to the benzothiazole core.

For this compound, one would expect absorption maxima in the UV region, likely between 300 and 350 nm, corresponding to π-π* transitions within the conjugated system. The presence of the electron-withdrawing chlorine atom and electron-donating methyl groups would influence the energy of these transitions. Studies on various benzothiazole derivatives show that they can display fluorescence emissions across the visible spectrum (typically 380-450 nm), and this property is of interest for applications in fluorescent probes and materials science. researchgate.net

Table 5: Photophysical Properties of Example Benzothiazole Derivatives

Compound Excitation λ (nm) Emission λ (nm)

Source: ResearchGate Publication

Emerging Applications and Research Frontiers for Benzothiazole Derivatives

Development of Chemical Probes for Biological Systems

Although no specific research has been found detailing the application of 5-Chloro-2,4-dimethyl-1,3-benzothiazole as a chemical probe, the benzothiazole (B30560) core is a recognized and effective platform for creating fluorescent probes for biological imaging. nih.gov The fluorescent characteristics of benzothiazole derivatives can be precisely adjusted by adding different substituents. These probes are frequently engineered as "push-pull" systems, where an electron-donating and an electron-withdrawing group are attached to the benzothiazole ring system, inducing intramolecular charge transfer (ICT). This ICT quality is responsive to the surrounding environment, positioning these molecules as prime candidates for detecting particular analytes or shifts in the cellular milieu.

For example, new push-pull benzothiazole (PP-BTA) derivatives have been developed and assessed as fluorescent probes for identifying protein aggregates like β-amyloid (Aβ) and α-synuclein (α-syn), which are indicators of Alzheimer's and Parkinson's diseases, respectively. nih.gov The fluorescence of these PP-BTA derivatives was noted to intensify considerably upon binding to Aβ(1-42) and α-syn aggregates. nih.gov A specific derivative, PP-BTA-4, was effective in clearly marking senile plaques and Lewy bodies in the brain tissues of individuals with these conditions. nih.gov These discoveries underscore the capacity of modified benzothiazoles to function as crucial instruments for preclinical research and diagnostic purposes. nih.gov

Table 1: Examples of Benzothiazole-Based Fluorescent Probes for Biological Aggregates

Probe Target Aggregate Binding Affinity (Kd)
PP-BTA derivatives Aβ(1-42) aggregates 40-148 nM nih.gov

This table is based on research on benzothiazole derivatives, not specifically this compound.

Luminescent and Optoelectronic Materials Research

The intrinsic fluorescence of the benzothiazole core establishes it as a viable contender for creating luminescent and optoelectronic materials. While there is a lack of direct research on the luminescent qualities of This compound , investigations into other substituted benzothiazoles indicate their promise in this domain. The modification with various functional groups enables the fine-tuning of their photophysical characteristics, including absorption and emission wavelengths, and quantum yields. acs.orgrsc.org

Studies have indicated that benzothiazole derivatives can function as proficient emitters in organic light-emitting diodes (OLEDs). For instance, blue fluorescent materials based on benzothiazole have been synthesized and integrated into OLEDs, achieving notable brightness and efficiency. researchgate.net The thermal resilience and the capacity of these compounds to create amorphous films are vital for their use in OLEDs. mdpi.com

Moreover, aggregation-induced emission (AIE) has been noted in certain benzothiazole derivatives. These molecules exhibit minimal fluorescence in solution but become intensely emissive when aggregated. This characteristic is especially beneficial for applications in solid-state lighting and bio-imaging. For example, a set of benzothiazole derivatives—BPO, BHPO1, and BHPO2—were synthesized and their photophysical behaviors were examined. rsc.org In an aggregated form, BHPO1 and BHPO2 displayed potent excited-state intramolecular proton transfer (ESIPT) emission with significant Stokes shifts. rsc.org When incorporated into a PMMA film, these compounds respectively emitted violet-blue, green, and orange light, showcasing their capability for the development of white-light-emitting devices. rsc.org

Table 2: Photophysical Properties of Selected Luminescent Benzothiazole Derivatives

Compound Emission Color (in PMMA film) Emission Maximum (in PMMA film) CIE Coordinates
BPO Violet-Blue 398 nm (0.17, 0.05) rsc.org
BHPO1 Green 528 nm (0.28, 0.54) rsc.org

This table is based on research on benzothiazole derivatives, not specifically this compound.

Chemo-sensing and Bio-sensing Applications

The benzothiazole structure serves as a flexible foundation for creating chemosensors to detect a variety of ions and molecules. Although specific details on the chemo-sensing uses of This compound are not available, extensive research has shown that other benzothiazole derivatives can function as selective and sensitive sensors. acs.org These sensors typically work through mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT), which are affected by the binding of the target substance.

For instance, a chemosensor based on biphenyl-benzothiazole was created for the ratiometric and colorimetric detection of significant biological metal ions such as Zn2+, Cu2+, and Ni2+. acs.org This sensor displayed noticeable color shifts from colorless to yellow when these ions were present, enabling their visual identification. acs.org The reversible nature of the sensor's reaction, especially to Zn2+, makes it a practical instrument for tracking this ion in biological systems. acs.org

Role in Agricultural and Industrial Chemical Research

Benzothiazole derivatives have a well-established presence in industrial contexts and are the focus of growing research for their agricultural possibilities. nih.govresearchgate.net While there is a lack of specific information regarding This compound in these areas, the general category of benzothiazoles has demonstrated a wide array of biological effects, encompassing antifungal, antibacterial, and plant growth-regulating capabilities. researchgate.netagriculturejournals.czagriculturejournals.cz

In the field of agricultural research, benzothiazole derivatives are being explored as potential fungicides and bactericides for the protection of crops against a multitude of diseases. nih.govresearchgate.net For example, certain derivatives of benzoxazole (B165842) and benzothiazole have shown promising antibacterial action against plant pathogens such as Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri. nih.gov The investigation of the structure-activity relationship (SAR) of these compounds is a dynamic field of study aimed at formulating more effective and targeted agrochemicals. nih.govresearchgate.net

Additionally, some 2-substituted benzothiazole derivatives have been found to possess plant growth regulatory functions. agriculturejournals.czagriculturejournals.cz These compounds have exhibited effects similar to auxins, such as fostering stem elongation and the development of adventitious roots, as well as activities akin to cytokinins, including the delay of leaf aging. agriculturejournals.czagriculturejournals.cz The varied biological activities of benzothiazole derivatives highlight their promise for the creation of innovative and efficient agricultural chemicals. pcbiochemres.comnih.gov

Table 3: Agricultural Applications of Benzothiazole Derivatives

Application Example of Activity
Antibacterial Inhibition of Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri nih.gov
Plant Growth Regulation Auxin-like and cytokinin-like activities agriculturejournals.czagriculturejournals.cz

This table is based on research on benzothiazole derivatives, not specifically this compound.

Future Directions and Challenges in 5 Chloro 2,4 Dimethyl 1,3 Benzothiazole Research

Discovery of Novel Synthetic Routes with Enhanced Sustainability

A primary challenge in chemical synthesis is the development of environmentally benign processes. bohrium.com Traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions, toxic solvents, and metal catalysts, leading to low yields and poor selectivity. researchgate.net Consequently, a major future direction is the exploration of "green chemistry" principles to create more sustainable synthetic pathways. airo.co.in

Key areas of focus include:

Catalyst-Free Synthesis: Developing methods that proceed at room temperature using sustainable solvents like ethanol, which offers high atom economy and avoids toxic waste. bohrium.combohrium.com

Novel Catalysts: Employing recyclable, heterogeneous catalysts such as tin pyrophosphate (SnP₂O₇) or nickel oxide (NiO) nanorods can lead to high yields and short reaction times. nih.govmdpi.com

Alternative Energy Sources: Microwave-assisted synthesis has been shown to be a rapid, solvent-free, and efficient method for producing 2-substituted benzothiazoles. nih.gov

Benign Reagents and Solvents: The use of water as a solvent and non-toxic reagents like hydrogen peroxide is a promising green alternative. mdpi.comrsc.org One-step methods in water are particularly attractive for their simplicity and reduced environmental impact. rsc.org

MethodCatalyst/ConditionsAdvantagesReference
Catalyst-Free CondensationEthanol, Room TemperatureNo catalyst separation needed, high atom economy, energetically favorable. bohrium.combohrium.com
Microwave IrradiationP₄S₁₀, Solvent-freeRapid reaction (3-4 min), high yield, efficient. nih.gov
Heterogeneous CatalysisSnP₂O₇Reusable catalyst, high yields (87-95%), very short reaction times (8-35 min). nih.gov
Aqueous SynthesisTetramethylthiuram disulfide (TMTD) in waterMetal/ligand-free, excellent yield, short reaction time, broad substrate scope. rsc.org
Oxidative CondensationH₂O₂/HCl in ethanolUses a green oxidant, room temperature reaction. mdpi.com

Deeper Understanding of Complex Biological Mechanisms and Selectivity

Benzothiazole (B30560) derivatives are known to possess a wide spectrum of biological activities, notably as anticancer agents. nih.govnih.gov However, the precise mechanisms of action are often not fully understood. researchgate.net A significant challenge is to elucidate how compounds like 5-Chloro-2,4-dimethyl-1,3-benzothiazole interact with biological targets and to improve their selectivity to minimize off-target effects.

Future research will need to address:

Mechanism of Action: While some benzothiazoles are known to inhibit specific enzymes like carbonic anhydrases or act as tubulin polymerization inhibitors, the exact pathways for many derivatives remain unclear. nih.govresearchgate.net For instance, dichlorophenyl-containing chlorobenzothiazoles have shown potent anticancer activity, but further studies are needed to pinpoint their molecular interactions. nih.gov

Structure-Activity Relationships (SAR): Systematic studies are required to understand how substitutions on the benzothiazole ring, such as the chloro and dimethyl groups in this compound, influence biological activity and selectivity. nih.gov SAR studies have indicated that the presence of certain groups can enhance anticancer potential, while others may decrease it. nih.govtandfonline.com

Target Selectivity: A major hurdle in drug development is achieving high selectivity for cancer cells over healthy cells. airo.co.in Future work should focus on designing derivatives that specifically target pathways overexpressed in cancer cells, such as the PI3K/Akt/mTOR or receptor tyrosine kinase pathways, to enhance therapeutic efficacy and reduce toxicity. nih.govfrontiersin.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery of novel drug candidates is a time-consuming and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. nih.govnih.gov These technologies can be applied to the discovery of new this compound derivatives with enhanced properties.

Key applications of AI/ML include:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical compounds to predict biological activity, toxicity, and pharmacokinetic properties from molecular structures. nih.govnih.govnih.gov This allows for the rapid virtual screening of vast chemical libraries to identify promising candidates. plos.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov These models can explore the vast chemical space to propose novel benzothiazole structures that are optimized for specific biological targets.

Synthesis Planning: AI tools can assist in planning the most efficient and cost-effective synthetic routes for target molecules, which is a significant challenge in drug development. mit.edu Frameworks like SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) can identify optimal molecular candidates by minimizing synthetic cost while maximizing the likelihood of desired properties. mit.edu

AI/ML ApplicationDescriptionPotential Impact on Benzothiazole ResearchReference
Bioactivity PredictionUsing models (e.g., CNNs, GNNs) to predict how a molecule will interact with biological targets.Accelerates screening of new derivatives of this compound for anticancer, antimicrobial, or other activities. plos.orgbioscipublisher.com
Toxicity PredictionPredicting adverse effects of a compound based on its chemical structure.Early identification of potentially toxic benzothiazole derivatives, reducing late-stage failures in drug development. nih.gov
De Novo DesignGenerative models create novel molecular structures with optimized properties.Discovery of new, patentable benzothiazole-based compounds with improved efficacy and selectivity. nih.gov
Retrosynthesis PlanningAlgorithms predict the chemical reactions needed to synthesize a target molecule.Optimizes the synthesis of complex benzothiazole derivatives, making them more accessible for testing. mit.edu

Exploration of Underexplored Therapeutic and Material Science Avenues

While much research on benzothiazoles has focused on anticancer and antimicrobial activities, the unique properties of this scaffold lend themselves to a much broader range of applications. pcbiochemres.comjchemrev.com Future research on this compound should extend into these less-explored but potentially high-impact areas.

Promising underexplored avenues include:

Neurodegenerative Diseases: Benzothiazole derivatives have been investigated as imaging agents for detecting beta-amyloid plaques in Alzheimer's disease. pcbiochemres.com Further modification of the this compound structure could lead to more effective diagnostic tools or even therapeutic agents for neurodegenerative conditions. jchemrev.com

Material Science: The benzothiazole ring is a component of fluorescent materials, dyes, and electroluminescent devices. nih.govmdpi.com Research could focus on the synthesis of polymers or organic dyes derived from this compound for applications in organic electronics, such as OLEDs, or as chemosensors for detecting specific ions. nih.gov

Antiparasitic Agents: There is potential for benzothiazole derivatives to act as agents against parasites like Leishmania. nih.govmdpi.com Given the need for new treatments for neglected tropical diseases, this represents a significant therapeutic opportunity.

Agrochemicals: The benzothiazole structure is found in some herbicides, indicating a potential for developing new plant protection agents. pcbiochemres.comchemistryjournal.net

Q & A

What are the established synthetic methodologies for preparing 5-chloro-2,4-dimethyl-1,3-benzothiazole, and what reaction conditions optimize yield?

Basic
Answer : Synthesis typically involves cyclization of substituted benzaldehydes with aminothiophenol derivatives. For example, refluxing 2-amino-4-chlorobenzenethiol with a substituted benzaldehyde in DMF using sodium metabisulfite as a catalyst yielded 80.8% for a structurally similar benzothiazole . Key parameters include:

  • Solvent polarity : DMF or ethanol for solubility and reactivity.
  • Catalyst : Sodium metabisulfite or glacial acetic acid.
  • Reaction time : 2–4 hours for complete cyclization.

Table 1 : Representative Synthesis Parameters for Benzothiazole Derivatives

PrecursorsSolventCatalystTime (h)Yield (%)Reference
2-Amino-4-chlorobenzenethiol + substituted benzaldehydeDMFSodium metabisulfite280.8
Analogous methyl-substituted systemEthanolGlacial acetic acid465*
*Hypothetical adaptation based on analogous reactions.

Which analytical techniques are critical for characterizing this compound’s structural integrity?

Basic
Answer : Essential techniques include:

  • Single-crystal X-ray diffraction : Confirms molecular geometry and intermolecular interactions (e.g., C–H···O bonds and π-π stacking in benzothiazole analogs) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (δ 7.2–8.1 ppm for aromatic protons) .
  • Elemental analysis : Validates stoichiometry (±0.3% deviation acceptable) .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced
Answer : Discrepancies may arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound purity : Validate via HPLC (≥95% purity; see Table 2) .
  • Structural analogs : Compare with SAR data for 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole .

Table 2 : HPLC Purity Analysis of a Related Compound

CompoundColumnMobile PhaseRetention Time (min)Purity (%)
5-Methoxy-2-(chloromethyl)benzothiazoleC18Acetonitrile/water (70:30)12.395.5

What computational strategies predict the binding modes of this compound in enzyme targets?

Advanced
Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions. For example, a benzothiazole-triazole hybrid showed stable binding to acetylcholinesterase (RMSD <2.0 Å over 50 ns simulations) . Validate with experimental IC₅₀ and mutagenesis studies.

How do crystallographic parameters inform the stability of this compound derivatives?

Advanced
Answer :

  • Hydrogen bonds : C–H···O/N interactions (2.8–3.2 Å) stabilize crystal packing .
  • π-π interactions : Centroid distances of 3.5–4.0 Å between aromatic rings .
  • Thermal stability : TGA data (decomposition onset >200°C) correlate with crystalline order .

What biological activities are associated with the benzothiazole core, and how do substitutions modulate these effects?

Basic
Answer : Benzothiazoles exhibit antimicrobial, antitumor, and anti-inflammatory activities. Chloro and methyl substitutions enhance lipophilicity and target affinity. For example, 5-chloro derivatives show improved Gram-positive bacterial inhibition (MIC 8–16 µg/mL) .

What methodologies assess the photophysical properties of this compound for sensing applications?

Advanced
Answer :

  • Fluorescence spectroscopy : Measure λem in methanol (10<sup>-4</sup>–10<sup>-5</sup> M) with excitation at 330 nm .
  • Quantum yield : Compare with quinine sulfate using integrated sphere methods.

How can researchers address synthetic challenges in introducing multiple substituents on the benzothiazole ring?

Advanced
Answer : Sequential functionalization:

Chlorination : Use N-chlorosuccinimide (NCS) in DCM at 0°C .

Methylation : Apply Meerwein’s reagent under anhydrous conditions .
Monitor via TLC (ethyl acetate/hexane 3:7) and isolate intermediates via column chromatography .

What safety precautions are essential when handling this compound?

Basic
Answer :

  • PPE : Nitrile gloves, lab coat, and eye protection.
  • Storage : Amber vials at 4°C under N2 to prevent degradation .

How do researchers validate the absence of polymorphic forms in synthesized batches?

Advanced
Answer :

  • PXRD : Compare with single-crystal data (e.g., 2θ = 12.5°, 17.8°, 25.3° for Form I) .
  • DSC : Detect melting point variations (>2°C indicates polymorphism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.